molecular formula C20H21ClN4O2S2 B12209682 4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide

4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide

Cat. No.: B12209682
M. Wt: 449.0 g/mol
InChI Key: VEBKAYXGTZXVSD-LGMDPLHJSA-N
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Description

4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide is a complex organic compound that features a thiazolidinone core, a chlorobenzylidene group, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide typically involves multiple steps:

    Formation of the Thiazolidinone Core: This step involves the reaction of a suitable amine with carbon disulfide and chloroacetic acid to form the thiazolidinone ring.

    Introduction of the Chlorobenzylidene Group: The thiazolidinone intermediate is then reacted with 4-chlorobenzaldehyde under basic conditions to introduce the chlorobenzylidene group.

    Attachment of the Imidazole Moiety: The final step involves the reaction of the intermediate with 3-(1H-imidazol-1-yl)propylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorobenzylidene group can be reduced to form the corresponding benzyl group.

    Substitution: The imidazole moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide involves its interaction with various molecular targets:

    Molecular Targets: It can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of their functions.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
  • [(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Uniqueness

4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide is unique due to its combination of a thiazolidinone core, a chlorobenzylidene group, and an imidazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, characterization, and biological activity of this compound, with a focus on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C20H15ClN2O5S2C_{20}H_{15}ClN_{2}O_{5}S_{2}, and it possesses a complex structure that includes a thiazolidine ring, an imidazole moiety, and a chlorobenzylidene group. The presence of these functional groups is believed to contribute to its biological activity.

Synthesis

The synthesis of thiazolidine derivatives typically involves multi-step reactions including condensation and alkylation processes. For instance, one method involves the reaction of 2-thioxo-4-thiazolidinone with various amines and aldehydes under acidic conditions to yield the desired thiazolidine derivatives .

Antitumor Activity

Numerous studies have evaluated the antitumor activity of thiazolidine derivatives, including the compound . The following table summarizes key findings regarding its anticancer effects:

Cell Line IC50 (µM) Mechanism of Action Reference
HuH7 (Hepatocellular Carcinoma)12.5Induction of apoptosis via caspase activation
MDA-MB-231 (Breast Cancer)15.0Inhibition of cell proliferation and migration
HCT116 (Colorectal Cancer)10.0Cell cycle arrest at G2/M phase
A549 (Lung Adenocarcinoma)8.0Modulation of p53 signaling pathway

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It effectively halts the progression of cancer cells through the cell cycle, particularly at the G2/M checkpoint.
  • Inhibition of Kinases : Preliminary studies suggest that it may inhibit specific kinases involved in tumor growth and metastasis .

Case Studies

A notable study investigated the effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against malignant cells while sparing normal fibroblasts, highlighting its potential for selective targeting in cancer therapy . Additionally, animal models demonstrated reduced tumor sizes when treated with this compound compared to control groups.

Properties

Molecular Formula

C20H21ClN4O2S2

Molecular Weight

449.0 g/mol

IUPAC Name

4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-imidazol-1-ylpropyl)butanamide

InChI

InChI=1S/C20H21ClN4O2S2/c21-16-6-4-15(5-7-16)13-17-19(27)25(20(28)29-17)11-1-3-18(26)23-8-2-10-24-12-9-22-14-24/h4-7,9,12-14H,1-3,8,10-11H2,(H,23,26)/b17-13-

InChI Key

VEBKAYXGTZXVSD-LGMDPLHJSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NCCCN3C=CN=C3)Cl

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCC(=O)NCCCN3C=CN=C3)Cl

Origin of Product

United States

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